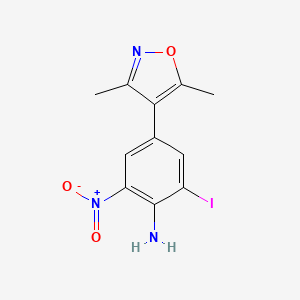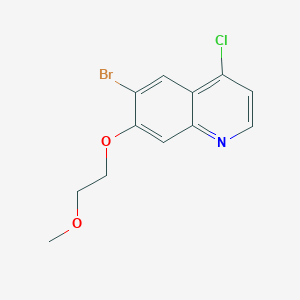
6-Bromo-4-chloro-7-(2-methoxyethoxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-chloro-7-(2-methoxyethoxy)quinoline is a quinoline derivative with the molecular formula C12H11BrClNO2 and a molecular weight of 316.58 . This compound is characterized by the presence of bromine, chlorine, and a methoxyethoxy group attached to the quinoline ring, making it a unique and versatile chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-7-(2-methoxyethoxy)quinoline typically involves the reaction of 6-bromo-4-chloroquinoline with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a catalyst like palladium on carbon. The reaction mixture is heated to reflux, allowing the substitution of the hydrogen atom on the quinoline ring with the methoxyethoxy group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-7-(2-methoxyethoxy)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
6-Bromo-4-chloro-7-(2-methoxyethoxy)quinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-7-(2-methoxyethoxy)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-chloroquinoline: A precursor in the synthesis of 6-Bromo-4-chloro-7-(2-methoxyethoxy)quinoline.
6-Bromo-2-chloro-4-methylquinoline: Another quinoline derivative with similar structural features.
7-Bromo-4-chloro-6-methylquinoline: A related compound with different substitution patterns on the quinoline ring.
Uniqueness
This compound is unique due to the presence of the methoxyethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H11BrClNO2 |
|---|---|
Molecular Weight |
316.58 g/mol |
IUPAC Name |
6-bromo-4-chloro-7-(2-methoxyethoxy)quinoline |
InChI |
InChI=1S/C12H11BrClNO2/c1-16-4-5-17-12-7-11-8(6-9(12)13)10(14)2-3-15-11/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
FZUIFQGIXBNRNO-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC2=NC=CC(=C2C=C1Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




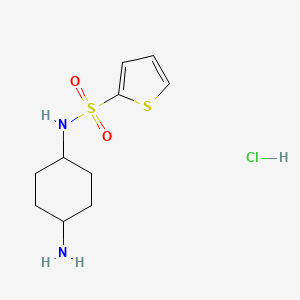
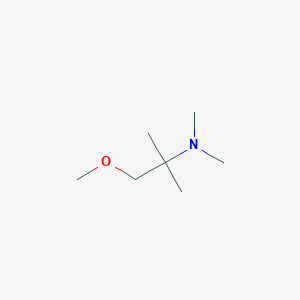
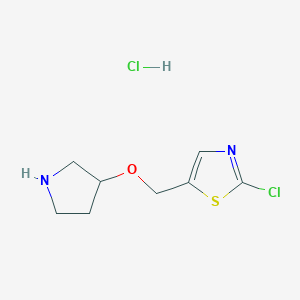
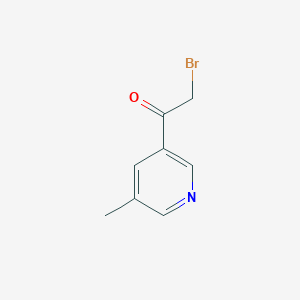
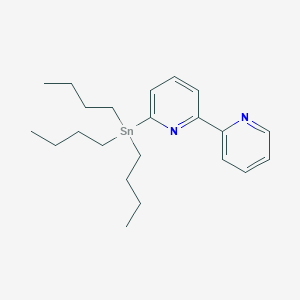
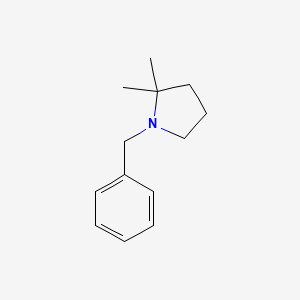



![3-[(1,3-Thiazol-2-ylamino)methylidene]oxolan-2-one](/img/structure/B13969710.png)
![2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidin-4(3H)-one](/img/structure/B13969721.png)
